

"1-(4-Bromophenyl)-2,2-dimethylpropan-1-one" physical and chemical properties

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

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An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**, a halogenated aromatic ketone of interest in synthetic chemistry and potentially in drug discovery. This document collates available data on its properties, outlines a general synthetic approach, and provides a framework for its characterization.

Core Physical and Chemical Properties

1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, also known as 4'-bromo-2,2-dimethylpropiophenone, is an organic compound with the molecular formula $C_{11}H_{13}BrO$ [1][2][3][4]. Its structure features a phenyl ring substituted with a bromine atom at the para position, connected to a pivaloyl group.

Table 1: Physical and Chemical Properties of **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ BrO	[1][2][3][4]
Molecular Weight	241.12 g/mol	[1]
CAS Number	30314-45-5	[1][2]
Appearance	Reported as a liquid	[5]
Storage	Sealed in dry, room temperature	[6]

Note: Experimentally determined values for melting point, boiling point, density, and solubility are not consistently available in the public domain. The physical state is reported as a liquid by some suppliers.

Synthesis and Purification

A plausible and common method for the synthesis of **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one** is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of aryl ketones.

Materials:

- Bromobenzene
- Pivaloyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Water, deionized

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).
- **Addition of Reactants:** Anhydrous aluminum chloride (1.1 to 1.5 equivalents) is suspended in anhydrous dichloromethane. The mixture is cooled in an ice bath to 0 °C.
- **Acylation:** A solution of pivaloyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. After the addition is complete, bromobenzene (1.0 to 1.2 equivalents) is added dropwise, maintaining the temperature at 0 °C.
- **Reaction Progression:** The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- **Washing:** The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product can be purified by one of the following methods:

- Vacuum Distillation: As the product is likely a liquid at room temperature, vacuum distillation can be an effective method for purification.
- Column Chromatography: Purification can also be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization

The structure of the synthesized **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one** can be confirmed by various spectroscopic methods.

Table 2: Expected Spectroscopic Data

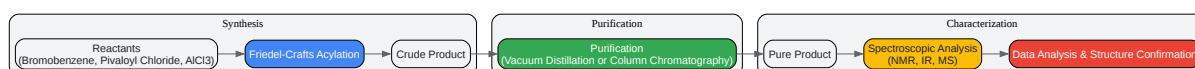
Technique	Expected Features
^1H NMR	- Aromatic protons (AA'BB' system): Two doublets in the aromatic region (approx. 7.5-7.8 ppm). - t-Butyl protons: A singlet in the aliphatic region (approx. 1.3 ppm) integrating to 9 protons.
^{13}C NMR	- Carbonyl carbon: A signal in the downfield region (approx. >195 ppm). - Aromatic carbons: Signals in the aromatic region (approx. 125-140 ppm), with the carbon attached to bromine showing a characteristic shift. - Quaternary and methyl carbons of the t-butyl group: Signals in the aliphatic region.
IR Spectroscopy	- A strong absorption band corresponding to the C=O stretch of the ketone (approx. 1680-1700 cm^{-1}). - C-H stretching and bending vibrations for aromatic and aliphatic groups. - C-Br stretching vibration.
Mass Spectrometry	- A molecular ion peak (M^+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (^{79}Br and ^{81}Br). - Fragmentation patterns corresponding to the loss of the t-butyl group and other fragments.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or the signaling pathways associated with **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**. However, the bromophenyl ketone motif is present in various compounds with reported biological activities, including antibacterial and anticancer properties. Further research, such as in vitro and in vivo screening, is required to elucidate the pharmacological profile of this specific compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to characterization of **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**.

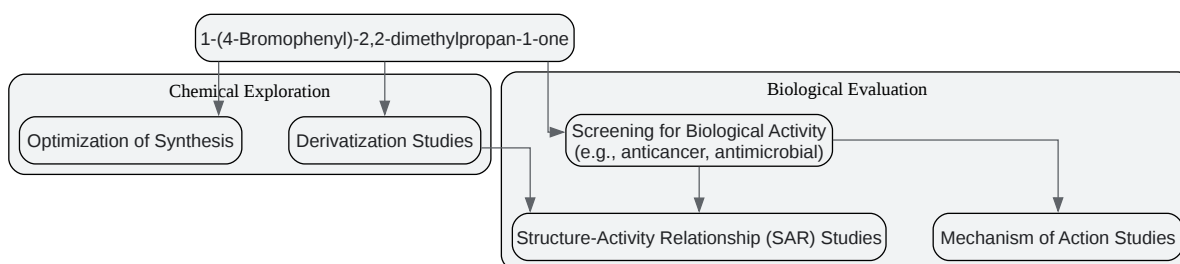


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Caption: Workflow for the synthesis and characterization of **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**.

Potential Research Directions

Given the lack of extensive data, several research avenues could be explored for **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**.



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Caption: Potential research directions for **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**.

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